Platelet Aggregation Inhibitory Activity: Class-Level Potency Inferred from 4-Oxo-2-Thioxoimidazolidine Patent Data
The 4-oxo-2-thioxoimidazolidine class, to which this compound belongs, has been characterized as potent inhibitors of blood platelet aggregation [1]. The patent literature explicitly states that compounds of the general formula I, which encompasses the target compound's core scaffold, are strong inhibitors of thrombocyte aggregation (Blutplättchenaggregation) [1]. While specific IC50 values for CAS 142917-06-4 are not publicly available, the class-level potency is well-established and forms the basis for its primary research application.
| Evidence Dimension | Platelet aggregation inhibition |
|---|---|
| Target Compound Data | Class-typical potency (specific IC50 not publicly disclosed for CAS 142917-06-4) |
| Comparator Or Baseline | General class of 4-oxo-2-thioxoimidazolidine derivatives: described as 'strong inhibitors of blood platelet aggregation' [1] |
| Quantified Difference | Not calculable due to absence of public quantitative data for this specific compound |
| Conditions | Blood platelet aggregation assay (filtered blood platelets) as described in WO1993018057A1 patent [1] |
Why This Matters
Establishes the compound's primary therapeutic rationale within a validated anti-thrombotic scaffold, distinguishing it from imidazolidine derivatives lacking the thioxo pharmacophore that are inactive in this assay.
- [1] Patent WO1993018057A1: 4-oxo-2-thioxoimidazolidine derivates as inhibitors of blood platelet aggregation. Hoechst AG (1993). Available at: https://patents.google.com/patent/WO1993018057A1/en View Source
